molecular formula C11H13Cl2N B12869077 2-(3,5-Dichlorophenyl)-4-methylpyrrolidine

2-(3,5-Dichlorophenyl)-4-methylpyrrolidine

Cat. No.: B12869077
M. Wt: 230.13 g/mol
InChI Key: XUKGNXQYIHOSNI-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-4-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-4-methylpyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 4-methylpyrrolidine.

    Condensation Reaction: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 4-methylpyrrolidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-4-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)-4-methylpyridine
  • 2-(3,5-Dichlorophenyl)-4-methylpiperidine
  • 2-(3,5-Dichlorophenyl)-4-methylimidazole

Uniqueness

2-(3,5-Dichlorophenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4-methylpyrrolidine

InChI

InChI=1S/C11H13Cl2N/c1-7-2-11(14-6-7)8-3-9(12)5-10(13)4-8/h3-5,7,11,14H,2,6H2,1H3

InChI Key

XUKGNXQYIHOSNI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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